

N-Boc-(R)-1-amino-2-propanol chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Boc-(R)-1-amino-2-propanol**

Cat. No.: **B040491**

[Get Quote](#)

An In-depth Technical Guide to **N-Boc-(R)-1-amino-2-propanol**: Properties, Synthesis, and Applications

Introduction: A Versatile Chiral Building Block

N-Boc-(R)-1-amino-2-propanol, with the CAS number 119768-44-4, is a chiral amino alcohol that has become an indispensable tool for researchers and synthetic chemists, particularly in the fields of medicinal chemistry and drug development.^{[1][2]} Its structure features a primary amine protected by a tert-butoxycarbonyl (Boc) group and a secondary alcohol on a chiral backbone. This specific arrangement of functional groups provides a unique combination of stability and selective reactivity, making it a valuable intermediate in the synthesis of complex, enantiomerically pure molecules.^{[3][4]}

The significance of this compound lies in the strategic role of the Boc protecting group. This group effectively "masks" the nucleophilic and basic nature of the amine, allowing chemists to perform transformations on the hydroxyl group without interference.^{[5][6]} Subsequently, the Boc group can be removed under specific acidic conditions, revealing the free amine for further synthetic steps.^[5] This controlled, sequential reactivity is a cornerstone of modern multi-step organic synthesis, enabling the efficient construction of bioactive molecules with precise stereochemistry, which is often critical for therapeutic efficacy and safety.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications for professionals in the scientific community.

Physicochemical and Structural Properties

N-Boc-(R)-1-amino-2-propanol is typically a clear, colorless to pale yellow liquid or viscous liquid at room temperature.[1][7] Its structural and physical characteristics are fundamental to its handling, storage, and application in synthesis.

Chemical Structure

Below is the two-dimensional structure of **N-Boc-(R)-1-amino-2-propanol**, illustrating the connectivity of the atoms and the key functional groups.

Caption: 2D structure of **N-Boc-(R)-1-amino-2-propanol**.

Data Summary Table

The following table summarizes the key quantitative properties of **N-Boc-(R)-1-amino-2-propanol**, compiled from various authoritative sources.

Property	Value	Reference(s)
CAS Number	119768-44-4	[1][2][7]
IUPAC Name	tert-butyl N-[(2R)-2-hydroxypropyl]carbamate	[2][7]
Molecular Formula	C ₈ H ₁₇ NO ₃	[1][2][7]
Molecular Weight	175.23 g/mol	[1][2]
Appearance	Clear colorless to pale yellow liquid or viscous liquid	[1][7]
Boiling Point	95-100 °C at 1.2 mmHg 276.4 °C at 760 mmHg	[1][8]
Density	~1.025 g/cm ³	[8][9]
Refractive Index	~1.4460	[8][9]
Optical Rotation	-21.0 ± 3.5° (c=1 in chloroform)	[7]
Storage Temperature	2-8 °C	[1][8][9]
Flash Point	121 °C	[8]
Solubility	Soluble in polar organic solvents.	[4]

Synthesis and Reactivity

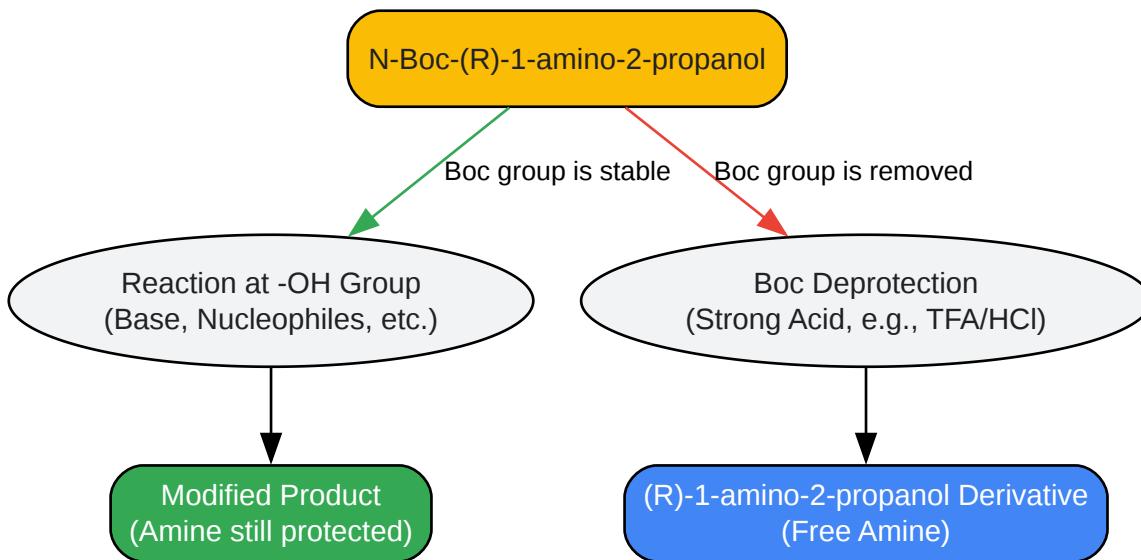
The utility of **N-Boc-(R)-1-amino-2-propanol** stems directly from its synthesis, which preserves chirality, and its predictable reactivity, which allows for controlled chemical transformations.

General Synthesis Protocol

The most common and efficient synthesis involves the protection of the primary amine of the chiral precursor, (R)-(-)-1-Amino-2-propanol.[5] The protecting agent is di-tert-butyl dicarbonate (Boc₂O), a stable and widely used reagent for introducing the Boc group.[6]

Caption: General workflow for the synthesis of **N-Boc-(R)-1-amino-2-propanol**.

Step-by-Step Methodology:


- Dissolution: Dissolve (R)-(-)-1-Amino-2-propanol in a suitable anhydrous solvent, such as dichloromethane (DCM) or methanol, in a reaction vessel.[5]
- Base Addition: Add a base, typically a tertiary amine like triethylamine, to the solution. The base acts as a scavenger for the acidic byproduct generated during the reaction.[5][10]
- Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O), usually dissolved in the same solvent, to the reaction mixture. The reaction is typically carried out at room temperature.[5][10]
- Reaction Monitoring: Stir the mixture for several hours until the reaction is complete. Progress can be monitored using techniques like Thin Layer Chromatography (TLC).
- Workup and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions (e.g., water, brine) to remove the base salt and other water-soluble impurities. The organic layer is then dried, concentrated under vacuum, and the resulting crude product can be purified, if necessary, by column chromatography to yield pure **N-Boc-(R)-1-amino-2-propanol**.[10]

Core Reactivity Principles

The chemical behavior of **N-Boc-(R)-1-amino-2-propanol** is governed by the interplay between the protected amine and the free hydroxyl group.

- Stability of the Boc Group: The Boc-protected amine is stable under a wide range of non-acidic conditions, including exposure to basic reagents, nucleophiles, and many oxidizing/reducing agents.[5][6] This stability is the key to its function, allowing the secondary alcohol to undergo various transformations—such as esterification, etherification, or oxidation—without affecting the amine.[5]
- Deprotection (Amine Liberation): The Boc group is designed to be labile under acidic conditions.[5] Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent, efficiently cleaves the carbamate to release the free primary amine, carbon dioxide, and tert-butanol (which typically forms isobutylene).[6]

[10] This deprotection step is often high-yielding and clean, making it a reliable method in a synthetic sequence.

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways for **N-Boc-(R)-1-amino-2-propanol**.

Applications in Research and Drug Development

The unique properties of **N-Boc-(R)-1-amino-2-propanol** make it a high-value intermediate in several areas of chemical science.

- **Pharmaceutical Synthesis:** As a chiral building block, it is integral to the synthesis of numerous pharmaceutical agents where specific stereochemistry is required for biological activity.[1][3] Its use ensures that the final active pharmaceutical ingredient (API) is enantiomerically pure, which is a critical regulatory requirement to maximize efficacy and minimize potential side effects.[1]
- **Peptide Synthesis:** In the construction of complex peptides or peptidomimetics, this compound can serve as a protected amino acid surrogate or a chiral linker, allowing for the selective elongation of a peptide chain.[1]
- **Asymmetric Synthesis:** It is employed in the development of chiral catalysts and ligands.[3] The defined stereocenter can be used to induce asymmetry in chemical reactions, leading to

the selective formation of one enantiomer of a desired product.

- Bioconjugation: The molecule can be used in bioconjugation processes, where researchers attach biomolecules to surfaces or other molecules for applications in diagnostics and therapeutics.[\[1\]](#)

Safety, Handling, and Storage

Proper handling of **N-Boc-(R)-1-amino-2-propanol** is essential to ensure laboratory safety and maintain the integrity of the compound.

- Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this chemical to avoid contact with skin and eyes.[\[11\]](#)[\[12\]](#)
- First Aid Measures:
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[\[11\]](#)
 - Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice.[\[11\]](#)[\[12\]](#)
 - Inhalation: Move the person to fresh air. If symptoms occur, get medical attention.[\[11\]](#)
 - Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[\[11\]](#)
- Handling: Avoid ingestion and inhalation. Ensure work is conducted in a well-ventilated area or under a chemical fume hood. Keep the compound away from heat and sources of ignition.[\[11\]](#)[\[13\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, as recommended at 2-8 °C.[\[1\]](#)[\[13\]](#) It should be kept away from incompatible materials such as strong oxidizing agents.[\[13\]](#)

Conclusion

N-Boc-(R)-1-amino-2-propanol is a cornerstone chiral building block in modern organic synthesis. Its value is derived from the strategic presence of a stable, yet readily cleavable, Boc-protecting group on a chiral amino alcohol framework. This design allows for selective and predictable reactivity, which is paramount in the multi-step synthesis of complex molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in creating the next generation of pharmaceuticals and fine chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-(R)-1-amino-2-propanol | C8H17NO3 | CID 12094522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 167938-56-9: N-BOC-(S)-1-AMINO-2-PROPANOL | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbino.com]
- 6. researchgate.net [researchgate.net]
- 7. H27296.06 [thermofisher.com]
- 8. N-Boc-(R)-1-amino-2-propanol | lookchem [lookchem.com]
- 9. N-BOC-(R)-1-AMINO-2-PROPANOL Eight Chongqing Chemdad Co. , Ltd [chemdad.com]
- 10. rsc.org [rsc.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [N-Boc-(R)-1-amino-2-propanol chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b040491#n-boc-r-1-amino-2-propanol-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com